N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide
Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a chlorophenyl group and a benzenesulfonohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide is typically synthesized through a condensation reaction between 4-chlorobenzophenone and tosyl hydrazide . The reaction involves the formation of a Schiff base, where the carbonyl group of 4-chlorobenzophenone reacts with the hydrazide group of tosyl hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as enoyl-ACP reductase, which is crucial for fatty acid synthesis in bacteria . This inhibition disrupts the bacterial cell membrane synthesis, leading to antimicrobial effects. Additionally, the compound’s ability to form hydrogen bonds and interact with cellular proteins contributes to its biological activity.
Comparison with Similar Compounds
N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(3-chlorophenyl)methylidene]benzenesulfonohydrazide
- N’-[(E)-cyclohexyl(phenyl)methylidene]benzenesulfonohydrazide
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. N’-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide is unique due to its specific chlorophenyl group, which enhances its antimicrobial properties and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-12-8-6-11(7-9-12)10-15-16-19(17,18)13-4-2-1-3-5-13/h1-10,16H/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJDWPSLFLIJQJ-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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